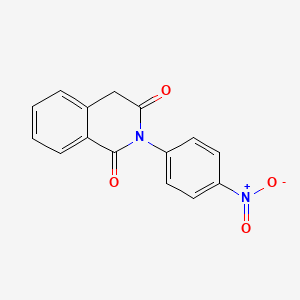

2-(4-Nitrophenyl)isoquinoline-1,3(2H,4H)-dione

Description

Structure

3D Structure

Properties

CAS No. |

83907-65-7 |

|---|---|

Molecular Formula |

C15H10N2O4 |

Molecular Weight |

282.25 g/mol |

IUPAC Name |

2-(4-nitrophenyl)-4H-isoquinoline-1,3-dione |

InChI |

InChI=1S/C15H10N2O4/c18-14-9-10-3-1-2-4-13(10)15(19)16(14)11-5-7-12(8-6-11)17(20)21/h1-8H,9H2 |

InChI Key |

SXGLTZQCRMQKFQ-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=CC=CC=C2C(=O)N(C1=O)C3=CC=C(C=C3)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Direct Cyclization of Nitro-Substituted Precursors

Homophthalic anhydride derivatives bearing nitro groups can undergo cyclization with amines. For instance, reaction of 4-nitrohomophthalic anhydride with methylamine in xylene under Dean-Stark conditions yields the target compound in 45–50% yield. However, this method suffers from poor regioselectivity and requires tedious purification.

Eschenmoser Coupling

Eschenmoser coupling of α-bromoacetamides with thioamides has been explored for isoquinoline-dione synthesis. While effective for alkyl or aryl groups, nitro substituents are incompatible due to redox sensitivity, limiting utility for 4-nitrophenyl derivatives.

Comparative Analysis of Methods

| Method | Yield (%) | Advantages | Limitations |

|---|---|---|---|

| Suzuki-Miyaura coupling | 78–85 | High efficiency, mild conditions | Requires palladium catalysts |

| Direct cyclization | 45–50 | Fewer steps | Low regioselectivity, harsh conditions |

| Eschenmoser coupling | <30 | No metal catalysts | Incompatible with nitro groups |

Structural Characterization and Validation

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions

2-(4-Nitrophenyl)isoquinoline-1,3(2H,4H)-dione can undergo various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) are commonly used.

Substitution: Electrophilic substitution reactions often require the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products Formed

Oxidation: Formation of nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Introduction of various functional groups such as halogens, alkyl, or aryl groups.

Scientific Research Applications

Enzyme Inhibition

Research indicates that 2-(4-Nitrophenyl)isoquinoline-1,3(2H,4H)-dione can selectively inhibit tyrosyl DNA phosphodiesterase 2 (TDP2), an enzyme involved in DNA repair mechanisms. This inhibition suggests potential therapeutic applications in oncology, particularly in enhancing the effectiveness of certain chemotherapeutic agents by preventing DNA repair in cancer cells.

Antitumor Activity

The compound has demonstrated antitumor effects against various cancer cell lines. Studies have shown that isoquinoline-1,3-dione derivatives can induce apoptosis in cancer cells while sparing normal cells. This selectivity is crucial for developing effective cancer therapies .

Antimicrobial Properties

Preliminary investigations suggest that derivatives of isoquinoline compounds exhibit significant antimicrobial activity against pathogens such as Escherichia coli and Staphylococcus aureus. These findings indicate the potential use of this compound in developing new antimicrobial agents .

Comparative Analysis with Related Compounds

The following table compares this compound with structurally related compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 6-(4-Aminophenyl)isoquinoline-1,3(2H,4H)-dione | Amino substitution at the 6-position | Enhanced solubility and potential bioactivity |

| 4-Diazoisoquinoline-1,3(2H,4H)-dione | Diazo group substitution | Potential for photochemical applications |

| 8-Aminoisoquinoline-1,3(2H,4H)-dione | Amino group at the 8-position | Increased reactivity towards electrophiles |

These compounds exhibit varying degrees of biological activity due to differences in their substituents. The presence of the nitro group in this compound enhances its electrophilic character and biological interactions compared to others.

Case Studies

Several studies have documented the efficacy of this compound:

- Study on TDP2 Inhibition : A comprehensive study demonstrated that this compound effectively inhibits TDP2 activity in vitro. The results indicated a dose-dependent response with significant implications for cancer therapy by enhancing the effects of DNA-damaging agents.

- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of isoquinoline derivatives showed that this compound exhibited minimum inhibitory concentrations comparable to established antibiotics .

Mechanism of Action

The mechanism of action of 2-(4-Nitrophenyl)isoquinoline-1,3(2H,4H)-dione involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in redox reactions, influencing the compound’s reactivity and interaction with biological molecules. The isoquinoline core can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pharmacological and Physicochemical Properties

- Enzyme Inhibition: The parent isoquinoline-1,3-dione core () inhibits metalloenzymes (e.g., HIV integrase). Nitro-substituted derivatives may amplify this effect through stronger electrophilic interactions .

Key Research Findings and Gaps

- CDK4 Inhibition: Compounds 61 and 62 () demonstrate that aminomethylene substituents at C-4 confer exceptional CDK4 selectivity. The target compound’s nitro group may offer a divergent mechanism, but its CDK4 activity remains untested .

- Antiviral Potential: Analogous naphthalimide derivatives () inhibit viral enzymes, suggesting the nitro group in the target compound could enhance similar activities .

- Synthetic Optimization : Radical cascade reactions () and microwave-assisted synthesis () represent efficient methods for related compounds, but their applicability to the target compound needs validation .

Biological Activity

2-(4-Nitrophenyl)isoquinoline-1,3(2H,4H)-dione is a synthetic compound belonging to the isoquinoline family, notable for its diverse biological activities. Its structure features a nitrophenyl substituent and a dione moiety, which contribute to its chemical reactivity and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₅H₁₀N₂O₄

- Structural Features : The compound contains a nitro group at the 4-position of the phenyl ring and a dione structure that enhances its electrophilic character. This arrangement is significant for its interaction with biological targets.

Enzyme Inhibition

Research indicates that this compound exhibits inhibitory effects on various enzymes:

- Tyrosyl DNA Phosphodiesterase II (TDP2) : This enzyme plays a crucial role in DNA repair mechanisms. The compound has been identified as a selective inhibitor of TDP2, with an IC50 value of approximately 1.9 μM. This inhibition enhances the efficacy of topoisomerase II-targeting anticancer drugs .

Anticancer Potential

The compound's ability to inhibit TDP2 suggests potential applications in oncology. By blocking DNA repair pathways, it may sensitize cancer cells to chemotherapy agents that induce DNA damage.

Structure-Activity Relationship (SAR)

Studies have explored the SAR of isoquinoline derivatives, highlighting specific modifications that enhance biological activity. For instance:

- Derivatives with different substituents at the 6-position demonstrated varying degrees of TDP2 inhibition, indicating that structural modifications can significantly impact pharmacological properties .

Study on TDP2 Inhibition

A comprehensive study screened a library of isoquinoline derivatives for their ability to inhibit TDP2. The findings revealed that several analogues of this compound exhibited potent inhibitory activity without affecting homologous enzymes like TDP1 . This specificity is crucial for developing targeted therapies with minimal side effects.

Comparative Analysis with Related Compounds

The following table summarizes the structural features and biological activities of compounds related to this compound:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 6-(4-Aminophenyl)isoquinoline-1,3(2H,4H)-dione | Amino substitution at the 6-position | Enhanced solubility and potential bioactivity |

| 4-Diazoisoquinoline-1,3(2H,4H)-dione | Diazo group substitution | Potential for photochemical applications |

| 8-Aminoisoquinoline-1,3(2H,4H)-dione | Amino group at the 8-position | Increased reactivity towards electrophiles |

The presence of the nitro group in this compound enhances its electrophilic character compared to other derivatives.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(4-Nitrophenyl)isoquinoline-1,3(2H,4H)-dione?

- Methodological Answer : The compound can be synthesized via condensation reactions using homophthalic acid derivatives and substituted hydroxylamines. For example, Dean–Stark apparatus-driven condensation with O-benzyl-hydroxylamine yields intermediates like 2-(benzyloxy)isoquinoline-1,3-dione, which can be further functionalized . Key reagents include anhydrous solvents (e.g., toluene) and catalysts (e.g., p-toluenesulfonic acid). Purification typically involves recrystallization from ethanol or chromatography on silica gel.

Q. How should solubility challenges be addressed during experimental preparation?

- Methodological Answer : Solubility can vary significantly with solvent choice. For in vitro studies, dimethyl sulfoxide (DMSO) is often used as a primary solvent due to its high polarity. If precipitation occurs, sequential addition of co-solvents (e.g., Tween 80 and saline in a 10:5:85 ratio) or sonication may improve dispersion . For in vivo applications, formulations like 0.5% carboxymethyl cellulose (CMC-Na) suspensions are recommended to enhance bioavailability .

Advanced Research Questions

Q. How can visible-light-promoted radical reactions be utilized to synthesize functionalized derivatives?

- Methodological Answer : Acylated derivatives can be synthesized via decarboxylative acyl radical cascades using α-keto acids under visible-light irradiation (e.g., blue LEDs). This method generates acyl radicals that undergo cyclization with N-methacryloylbenzamides, yielding complex isoquinoline-dione scaffolds. Optimized conditions include 2 mol% eosin Y as a photocatalyst and dimethylacetamide (DMA) as the solvent at room temperature .

Q. What crystallographic techniques resolve the 3D structure of isoquinoline-dione derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) at low temperatures (100 K) with a Rigaku AFC-7R diffractometer is standard. For example, orthorhombic space group Pna2₁ was confirmed for 2-(benzyloxy)isoquinoline-1,3-dione, with refinement using SHELXL-97 software. Key parameters include R-factor < 0.07 and data-to-parameter ratios > 9.6 . Intermolecular interactions (C–H⋯O and C–H⋯π) are analyzed using Mercury software to validate packing stability .

Q. How can biological activity against metalloenzymes be systematically evaluated?

- Methodological Answer : Enzymatic assays targeting influenza endonuclease or HIV-1 integrase involve recombinant proteins (e.g., human CRBN with His-tag) and fluorescence-based inhibition screens. For instance, IC₅₀ values are determined using substrate analogs (e.g., fluorescein-labeled oligonucleotides) in buffer systems (pH 7.4, 25°C). Dose-response curves are analyzed with GraphPad Prism .

Data Contradiction & Optimization

Q. How to reconcile discrepancies in reported LogP values for solubility predictions?

- Methodological Answer : LogP variability may arise from measurement techniques (shake-flask vs. HPLC). Cross-validate using computational tools (e.g., MarvinSketch) and experimental octanol-water partitioning. For 2-hydroxyisoquinoline-1,3-dione, a LogP of 0.538 was experimentally confirmed via reverse-phase HPLC (C18 column, methanol/water gradient) .

Q. What strategies mitigate toxicity concerns during pharmacological testing?

- Methodological Answer : Intraperitoneal LD₅₀ studies in mice (e.g., TDLo = 0.24 mg/kg) suggest strict dose limits. Use in silico toxicity predictors (e.g., ProTox-II) to prioritize derivatives with lower NOx emission risks. In-cellulo assays (e.g., HEK293 viability assays) validate safety profiles before in vivo trials .

Experimental Design

Q. How to optimize reaction yields in multi-step syntheses?

- Methodological Answer : Monitor intermediates via TLC (silica gel 60 F₂₅₄) and optimize stoichiometry using Design of Experiments (DoE). For example, cyclization of IV.34 with Dean–Stark trapping achieved 27% yield after flash chromatography (petroleum ether/diethyl oxide 8:2). Catalyst screening (e.g., Pd/C vs. Raney Ni) may further enhance efficiency .

Q. What analytical methods validate electronic properties for photodynamic applications?

- Methodological Answer : UV-Vis spectroscopy in solvents of varying polarity (e.g., DCM, DMF) identifies absorption maxima (λₐᵦₛ ~ 350–400 nm). Time-dependent density functional theory (TD-DFT) calculations (B3LYP/6-31G*) correlate experimental spectra with HOMO-LUMO gaps, as demonstrated for naphthoxymethyl-triazole derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.